3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,2-oxazol-3-yl)propanamide
Description
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,2-oxazol-3-yl)propanamide is a naphthalimide-derived compound featuring a benzo[de]isoquinoline-1,3-dione core linked via a propanamide bridge to a 1,2-oxazol-3-yl substituent. The benzo[de]isoquinoline moiety is structurally analogous to 1,8-naphthalimide, a scaffold well-documented for its diverse biological activities, including anticancer, antifungal, and plant growth-regulating properties . The compound’s synthesis likely follows established methods for analogous naphthalimide derivatives, such as condensation of 1,8-naphthalic anhydride with propanamide-linked amines or nucleophilic substitution reactions involving pre-functionalized intermediates .
Properties
IUPAC Name |
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(1,2-oxazol-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-15(19-14-8-10-25-20-14)7-9-21-17(23)12-5-1-3-11-4-2-6-13(16(11)12)18(21)24/h1-6,8,10H,7,9H2,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDWLJGVPWNNIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC(=O)NC4=NOC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,2-oxazol-3-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Derivative: Starting with a suitable aromatic precursor, the isoquinoline core is constructed through cyclization reactions.
Introduction of the Oxazole Ring: The oxazole ring is introduced via a cyclization reaction involving an appropriate precursor, such as an amino alcohol or a nitrile.
Coupling Reaction: The final step involves coupling the isoquinoline derivative with the oxazole ring through an amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,2-oxazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The structural formula of the compound can be represented as follows:
- IUPAC Name : 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,2-oxazol-3-yl)propanamide
- Molecular Formula : C₁₈H₁₅N₃O₃
- Molecular Weight : 305.33 g/mol
Structural Features
The compound features:
- A benzo[de]isoquinoline core that contributes to its aromatic properties.
- A dioxo functional group , which may enhance its reactivity.
- An oxazole ring , which is known for biological activity.
Chemistry
In the field of synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore novel chemical reactions and develop new materials.
Biology and Medicine
The biological activity of this compound is noteworthy, particularly in drug development. Preliminary studies indicate potential applications in:
Anticancer Activity
Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | Compound | Effect | Reference |
|---|---|---|---|
| HeLa | 3-(1,3-dioxo...) | Cytotoxicity observed | |
| HEK-293T | 3-(1,3-dioxo...) | Significant reduction in viability |
Antifungal Activity
Certain derivatives have demonstrated high antifungal activity against pathogens such as Alternaria solani and Fusarium graminearum, showing effectiveness at low concentrations (125 mg/L).
| Pathogen | Compound | Concentration | Effect |
|---|---|---|---|
| Alternaria solani | N-(1,3-dioxo...) | 125 mg/L | High fungicidal activity |
| Fusarium graminearum | N-(1,3-dioxo...) | 125 mg/L | High fungicidal activity |
Material Science
The stability and reactivity of this compound make it suitable for developing advanced materials. Its properties can be leveraged to create polymers and coatings with enhanced durability and unique optical characteristics.
Case Study: Anticancer Properties
A study evaluated the anticancer properties of various isoquinoline derivatives, including the target compound. The results indicated that specific modifications enhanced efficacy against HeLa cells through apoptosis induction.
Case Study: Antifungal Efficacy
Research conducted on modified derivatives revealed that introducing phenoxy groups significantly improved antifungal activity against several plant pathogens. This highlights the importance of structural modifications in enhancing biological activity.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,2-oxazol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Heterocyclic Substituent Effects
- Oxazol vs. Thiazol : Replacement of the oxazol-3-yl group with a 4-phenylthiazol-2-yl moiety (as in ) may alter electronic properties and binding interactions due to sulfur’s larger atomic radius and polarizability compared to oxygen.
- Sulfamoyl vs. Carboxylic Acid : The sulfamoyl group in compound 4 enhances binding affinity (−8.53 kcal/mol) compared to carboxylic acid analogues, likely due to improved hydrogen-bonding and hydrophobic interactions.
Linker Modifications
- Propanamide vs.
Bioactivity Trends
- Plant Growth Regulation : Phenyl-substituted amides (e.g., 4a ) significantly promote seed germination (up to 25 mg/L), suggesting that aromatic substituents enhance agrochemical efficacy.
- Fungicidal Activity : Phosphonylated triazoles (16b–16d ) and sulfamoyl derivatives show broad-spectrum activity, indicating the importance of electron-withdrawing groups for pathogen inhibition.
Physicochemical Properties
- Melting Points : Derivatives like 16b (170–171°C) and 4a (190–192°C) exhibit higher thermal stability compared to propanamide-linked analogues, likely due to crystalline packing influenced by phosphonate or dithiocarbamate groups.
- Synthetic Yields : Most analogues are synthesized in high yields (76–97%) via nucleophilic substitution or condensation reactions , underscoring the versatility of naphthalimide-based chemistry.
Biological Activity
The compound 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,2-oxazol-3-yl)propanamide represents a novel class of bioactive molecules derived from the benzoisoquinoline framework. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 1,3-dioxo-1H-benzo[de]isoquinoline derivatives with oxazole-containing amines. The general synthetic route can be summarized as follows:
- Formation of the Dioxo Isoquinoline Core : The initial step involves synthesizing the dioxo isoquinoline structure through cyclization reactions using appropriate precursors.
- Amidation : The final compound is obtained by reacting the dioxo isoquinoline with oxazole-containing amines in the presence of coupling agents.
Biological Activity
The biological activity of this compound has been investigated in various studies. Key findings are summarized below:
Antifungal Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal properties. For instance, a related series showed high fungicidal activity against pathogens such as Alternaria solani and Fusarium graminearum at concentrations as low as 125 mg/L .
The mechanism underlying its biological activity appears to involve the inhibition of key enzymes in fungal metabolic pathways. These compounds disrupt cellular functions by targeting specific protein interactions crucial for fungal growth and reproduction.
Case Studies and Research Findings
Several research studies have focused on the evaluation of the biological activities of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
